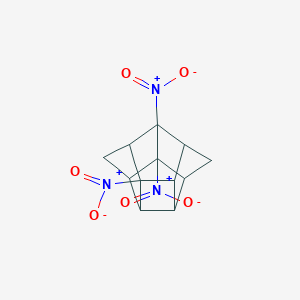
3-Fluoro-4-(trifluorometil)piridina
Descripción general
Descripción
3-Fluoro-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F4N and its molecular weight is 165.09 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-4-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo agroquímico
La trifluorometilpiridina (TFMP) y sus intermediarios, incluyendo 3-Fluoro-4-(trifluorometil)piridina, son ingredientes estructurales clave para el desarrollo de muchos compuestos agroquímicos . Con la población mundial expandiéndose rápidamente, los agroquímicos tienen una demanda creciente para mantener la producción de cultivos .
Compuestos farmacéuticos
TFMP y sus intermediarios también juegan un papel fundamental en el desarrollo de compuestos farmacéuticos . Se cree que la presencia de un átomo de flúor y una piridina que contiene carbono confieren muchas de las propiedades fisicoquímicas distintivas observadas en esta clase de compuestos .
Pesticidas
La comunidad de investigación agrícola se enfrenta al desafío de producir pesticidas que no solo prevengan las pérdidas de cosechas causadas por parásitos, sino que también protejan a las poblaciones humanas de la propagación de enfermedades como la malaria, la fiebre del dengue o el virus del Zika, todos los cuales son transmitidos por mosquitos . TFMP y sus intermediarios han adquirido un papel fundamental en este campo .
Síntesis de trifluorometilpiridillitios
La this compound se puede utilizar en la preparación de (trifluorometil)piridillitios, mediante una reacción de metalación .
Síntesis de Marcos Metal-Orgánicos (MOFs)
Los Marcos Metal-Orgánicos (MOFs) son compuestos que consisten en iones metálicos o grupos coordinados a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales. La this compound se puede utilizar en la síntesis de MOFs .
Síntesis de sales de Metioduro
<a data-citationid="13840
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4-(trifluoromethyl)pyridine is the respiratory system . This compound is known to interact with the respiratory system, causing changes in its function .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The compound has a molecular weight of 16509, which may influence its bioavailability .
Result of Action
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Propiedades
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLDFPTUFGBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382327 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113770-87-9 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















